molecular formula C13H9ClN4 B13711777 N-(2-Chloro-4-pyrimidinyl)isoquinolin-8-amine

N-(2-Chloro-4-pyrimidinyl)isoquinolin-8-amine

Cat. No.: B13711777
M. Wt: 256.69 g/mol
InChI Key: DGYHODWSDDSSHJ-UHFFFAOYSA-N
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Description

The compound MFCD22951902, also known as 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)acetamide, is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group and a dimethylphenyl group attached to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)acetamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,6-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)acetamide may involve large-scale batch reactions using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity. The final product is typically purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)acetamide: shares similarities with other acetamide derivatives such as:

Uniqueness

The uniqueness of 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H9ClN4

Molecular Weight

256.69 g/mol

IUPAC Name

N-(2-chloropyrimidin-4-yl)isoquinolin-8-amine

InChI

InChI=1S/C13H9ClN4/c14-13-16-7-5-12(18-13)17-11-3-1-2-9-4-6-15-8-10(9)11/h1-8H,(H,16,17,18)

InChI Key

DGYHODWSDDSSHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)NC3=NC(=NC=C3)Cl

Origin of Product

United States

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